molecular formula C17H14N2O5S2 B2579249 (5E)-3-(2-Methoxyethyl)-5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-2-thioxo-4-thiazolidinone CAS No. 1321967-33-2

(5E)-3-(2-Methoxyethyl)-5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-2-thioxo-4-thiazolidinone

Cat. No.: B2579249
CAS No.: 1321967-33-2
M. Wt: 390.43
InChI Key: KBHQKUYHZSGTNT-XNTDXEJSSA-N
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Description

The compound (5E)-3-(2-Methoxyethyl)-5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-2-thioxo-4-thiazolidinone is a thiazolidinone derivative characterized by:

  • Core structure: A 4-thiazolidinone ring with a 2-thioxo group.
  • Substituents: Position 3: A 2-methoxyethyl group, enhancing hydrophilicity compared to aromatic substituents. Position 5: A (5E)-configured methylene bridge linking the thiazolidinone to a 5-(3-nitrophenyl)furan moiety.

This compound belongs to a class of molecules studied for their diverse pharmacological properties, including antimicrobial, anticancer, and ion channel modulation activities. Its structural features align with known thiazolidinone-based inhibitors, such as CFTRinh-172, but with distinct substituents that may alter specificity and potency .

Properties

IUPAC Name

(5E)-3-(2-methoxyethyl)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S2/c1-23-8-7-18-16(20)15(26-17(18)25)10-13-5-6-14(24-13)11-3-2-4-12(9-11)19(21)22/h2-6,9-10H,7-8H2,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHQKUYHZSGTNT-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5E)-3-(2-Methoxyethyl)-5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-2-thioxo-4-thiazolidinone is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities, particularly in anticancer and antiviral research. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₄S
  • Molecular Weight : 358.41 g/mol

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazolidinone derivatives, including the compound . The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Study Findings :

  • A study evaluating various thiazolidinones found that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and H460 (lung cancer) with IC₅₀ values ranging from 0.025 to 1.95 μM .
Cell LineIC₅₀ Value (μM)
MCF-70.025
MDA-MB-2310.075
H4600.77
SW-6201.95

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit key protein kinases involved in cell signaling pathways, leading to cell cycle arrest and apoptosis.
  • Induction of Oxidative Stress : The presence of nitrophenyl groups is associated with increased oxidative stress in cancer cells, contributing to their cytotoxic effects .

3. Antiviral Activity

Emerging research indicates that thiazolidinones also possess antiviral properties. For instance, derivatives have been tested against various viral pathogens, showing promising results.

Example Findings :

  • A derivative similar to the compound exhibited antiviral activity with an IC₅₀ value against BVDV (Bovine Viral Diarrhea Virus) reported at 13 µg/mL .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of thiazolidinone core through cyclization.
  • Introduction of methoxyethyl and nitrophenyl substituents via nucleophilic substitution reactions.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Thiazolidinone derivatives exhibit variability in substituents at positions 3 and 5, as well as the electronic nature of the aryl groups. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Position 3 Substituent Position 5 Substituent Molecular Formula Molecular Weight Key Features
Target Compound 2-Methoxyethyl 5-(3-Nitrophenyl)furanyl C₁₇H₁₅N₂O₅S₂ 403.44 g/mol 3-Nitrophenyl enhances electron withdrawal; 2-methoxyethyl improves solubility
CFTRinh-172 3-Trifluoromethylphenyl 4-Carboxyphenylmethylene C₁₈H₁₁F₃N₂O₃S 392.35 g/mol Potent CFTR inhibitor; carboxyphenyl aids in binding specificity
(5E)-3-(3-Methoxypropyl)-5-[[5-(2-nitrophenyl)-2-furanyl]methylene]-2-thioxo-4-thiazolidinone 3-Methoxypropyl 5-(2-Nitrophenyl)furanyl C₁₈H₁₆N₂O₅S₂ 404.45 g/mol 2-Nitrophenyl positional isomer; longer methoxy chain may alter pharmacokinetics
5-[5-(3-Nitro-phenyl)-furan-2-ylmethylene]-3-phenyl-2-thioxo-thiazolidin-4-one Phenyl 5-(3-Nitrophenyl)furanyl C₂₀H₁₃N₂O₄S₂ 409.46 g/mol Aromatic substituent at position 3 increases lipophilicity
Key Observations:
  • Position 3 Substituents: Alkyl vs. Aryl: The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to phenyl () or trifluoromethylphenyl () groups.
  • Position 5 Substituents :

    • Nitrophenyl Position : The 3-nitrophenyl group (target compound) vs. 2-nitrophenyl () alters steric and electronic interactions. The meta-nitro configuration may optimize hydrogen bonding in biological targets.
    • Carboxyphenyl (CFTRinh-172) : Introduces acidity, enabling ionic interactions with proteins, which is absent in nitro-substituted analogs .
Table 2: Functional Comparison
Compound Name Reported Activity Mechanism/Application Reference
Target Compound Potential antimicrobial activity (inferred from nitro group) Nitro groups often confer activity against anaerobic bacteria and protozoa
CFTRinh-172 CFTR chloride channel inhibition (IC₅₀ ~ 0.1–0.3 µM) Reversible inhibition of epithelial chloride transport; used in cystic fibrosis research
Derivatives Antimicrobial, antitumor Nitrofuranyl and thiadiazolylimino groups enhance DNA interaction and cytotoxicity
Compound Antagonistic activity (V2R receptor) Structural similarity to vasopressin receptor antagonists
Key Insights:
  • Nitro Group Impact : The 3-nitrophenyl group in the target compound may confer redox activity, enabling disruption of microbial electron transport chains, similar to nitrofuran derivatives ().
  • Lack of Carboxylic Acid : Unlike CFTRinh-172, the absence of a carboxyl group in the target compound may limit its ion channel affinity but expand its selectivity toward other targets.
  • Methoxyethyl Group: This substituent could reduce cytotoxicity compared to phenyl or trifluoromethyl groups, as seen in other thiazolidinones .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (5E)-3-(2-Methoxyethyl)-5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-2-thioxo-4-thiazolidinone, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the condensation of 3-(2-methoxyethyl)thiazolidinone precursors with 5-(3-nitrophenyl)furan-2-carbaldehyde derivatives. Key steps include:

  • Knoevenagel condensation : To form the exocyclic double bond (5E configuration) under basic conditions (e.g., triethylamine in DMF/water mixtures) .
  • Solvent optimization : Polar aprotic solvents like DMF or ethanol enhance reaction efficiency, while microwave-assisted synthesis reduces reaction time .
  • Purification : Column chromatography or recrystallization from ethanol/dichloromethane mixtures ensures high purity (>95%) .
    • Yield Optimization : Catalysts such as piperidine or acetic acid improve condensation efficiency, with yields ranging from 60–80% under reflux conditions .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the thioxo-thiazolidinone core, methoxyethyl substituent, and nitrophenyl-furan methylene linkage. Key signals include δ 7.8–8.2 ppm (aromatic protons) and δ 4.1 ppm (methoxy group) .
  • Mass spectrometry (HRMS) : Validates molecular mass (e.g., [M+H]+^+ at m/z 443.08) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the exocyclic double bond (5E configuration) .

Q. What are the primary biological targets or activities associated with this compound?

  • Methodological Answer :

  • HIV-1 fusion inhibition : The compound’s thiazolidinone core and nitrophenyl-furan moiety disrupt gp41 six-helix bundle formation, as shown in molecular docking studies (IC50_{50} = 2–5 μM) .
  • Antimicrobial activity : Preliminary assays against Staphylococcus aureus and E. coli reveal moderate inhibition (MIC = 32–64 µg/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Validate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity discrepancies .
  • Molecular Dynamics (MD) simulations : Refine docking models by simulating compound-protein interactions over 100 ns trajectories to identify false-positive binding poses .
  • Dose-response assays : Re-evaluate IC50_{50} values under standardized conditions (e.g., pH 7.4, 37°C) to confirm activity thresholds .

Q. What strategies minimize Z-isomer formation during synthesis of the 5E configuration?

  • Methodological Answer :

  • Steric control : Use bulky bases (e.g., DBU) to favor the thermodynamically stable E-isomer during Knoevenagel condensation .
  • Solvent polarity : High-polarity solvents (e.g., DMSO) stabilize the transition state for E-isomer formation .
  • Chromatographic monitoring : HPLC with C18 columns (UV detection at 254 nm) tracks isomer ratios in real-time .

Q. How can structure-activity relationships (SARs) be systematically explored for this compound?

  • Methodological Answer :

  • Analog synthesis : Replace the 3-nitrophenyl group with electron-deficient (e.g., 4-CN) or electron-rich (e.g., 4-OCH3_3) substituents to assess electronic effects on bioactivity .
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding (thioxo group) and hydrophobic (furan ring) features .
  • In vitro ADMET profiling : Assess metabolic stability (e.g., liver microsomes) and cytotoxicity (HEK293 cells) to prioritize analogs .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • Fukui functions : Calculate using Gaussian09 at the B3LYP/6-311++G(d,p) level to identify electrophilic sites (e.g., thioxo sulfur) .
  • Molecular electrostatic potential (MEP) maps : Visualize electron-rich regions (furan oxygen) prone to electrophilic attack .

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